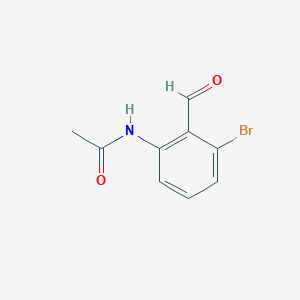

N-(3-Bromo-2-formylphenyl)acetamide

Description

N-(3-Bromo-2-formylphenyl)acetamide is a substituted acetamide featuring a bromine atom at the meta position (C-3) and a formyl group (CHO) at the ortho position (C-2) on the phenyl ring. The formyl group at C-2 suggests utility as an intermediate for further derivatization, such as condensation reactions or heterocyclic ring formation, common in medicinal chemistry workflows .

Properties

IUPAC Name |

N-(3-bromo-2-formylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-2-3-8(10)7(9)5-12/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLTUNSMXWQTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-formylphenyl)acetamide typically involves the bromination of 2-formylphenylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process can be summarized as follows:

Starting Material: 2-formylphenylacetamide

Reagent: Bromine (Br2)

Solvent: Acetic acid or another suitable solvent

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-formylphenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: NaBH4 in methanol, LiAlH4 in ether

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol

Major Products Formed

Oxidation: N-(3-Bromo-2-carboxyphenyl)acetamide

Reduction: N-(3-Bromo-2-hydroxyphenyl)acetamide

Substitution: N-(3-Substituted-2-formylphenyl)acetamide (depending on the nucleophile used)

Scientific Research Applications

N-(3-Bromo-2-formylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-formylphenyl)acetamide depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis highlight key structural and functional differences between N-(3-Bromo-2-formylphenyl)acetamide and related compounds, emphasizing substituent effects on physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Selected Acetamides

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |

|---|---|---|---|---|---|

| This compound | 3-Br, 2-CHO | C₉H₈BrNO₂ | 258.07 | Potential intermediate for synthesis; formyl group enables reactivity | – |

| N-(3-Chlorophenyl)-2-bromoacetamide | 3-Cl, 2-Br | C₈H₇BrClNO | 272.51 | Antimicrobial activity (gram-positive bacteria) | |

| 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide | Isoxazolyl (C-5), 2-Br | C₁₁H₉BrN₂O₂ | 281.11 | Structural rigidity from isoxazole; potential enzyme inhibition | |

| N-(3-Bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide | 3-Br, sulfonamide, 4-F | C₁₅H₁₄BrFN₂O₃S | 425.25 | Pharmacological activity inferred from sulfonamide moiety (e.g., kinase inhibition) | |

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | 4-Br, pyridazinone core | C₂₁H₂₁BrN₄O₃ | 477.33 | FPR2 agonist; activates calcium mobilization in neutrophils |

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity Halogen vs. Formyl Groups: Bromine at C-3 (meta) enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets. In contrast, the formyl group at C-2 (ortho) introduces electrophilic reactivity, enabling Schiff base formation or participation in cyclization reactions . Pyridazinone-based acetamides (e.g., FPR2 agonists) demonstrate how heterocyclic cores dictate receptor specificity .

Solid-State and Crystallographic Behavior Meta-substituted acetamides with electron-withdrawing groups (e.g., NO₂, CHO) exhibit distinct crystal packing due to dipole interactions. For example, trichloro-acetamides with meta-nitro groups form denser lattices compared to methyl-substituted analogs . This suggests that this compound’s crystal structure may differ significantly from halogen-only substituted analogs.

Pharmacological Diversity Antimicrobial Activity: N-(3-Chlorophenyl)-2-bromoacetamide (Table 1, row 2) shows efficacy against gram-positive bacteria, attributed to halogen-enhanced membrane disruption . Enzyme Modulation: Isoxazole-containing acetamides (Table 1, row 3) and pyridazinone derivatives (Table 1, row 5) highlight the role of heterocycles in targeting enzymes like monoamine oxidase (MAO) or formyl peptide receptors (FPRs) . Anti-Cancer Potential: Acetamides with quinazoline sulfonyl groups (e.g., N-(4-methoxyphenyl)-2-quinazoline-sulfonyl-acetamide) inhibit cancer cell lines (HCT-1, MCF-7) via kinase pathway interference .

Biological Activity

N-(3-Bromo-2-formylphenyl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a bromine atom and a formyl group on the phenyl ring. These features contribute to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins, influencing enzyme activities and signaling pathways. Additionally, the bromine atom may engage in halogen bonding interactions, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains.

Anticancer Activity

This compound has also been studied for its anticancer properties. A series of experiments were conducted to evaluate its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound significantly reduced bacterial load in infected animal models, showcasing its potential for clinical applications in infectious diseases.

- Cancer Cell Line Studies : Research conducted at a prominent university demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.